Trimethyloxonium-d9 Tetrafluoroborate

Catalog No.
S13934130
CAS No.
M.F
C3H11BF4O
M. Wt
158.98 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trimethyloxonium-d9 Tetrafluoroborate

Product Name

Trimethyloxonium-d9 Tetrafluoroborate

IUPAC Name

deuterium monohydride;dideuteriomethyl-bis(trideuteriomethyl)oxidanium;trifluoroborane;fluoride

Molecular Formula

C3H11BF4O

Molecular Weight

158.98 g/mol

InChI

InChI=1S/C3H9O.BF3.FH.H2/c1-4(2)3;2-1(3)4;;/h1-3H3;;2*1H/q+1;;;/p-1/i1D2,2D3,3D3;;;1+1

InChI Key

MQRBMEVECSBCKM-DOPYTXQASA-M

Canonical SMILES

[HH].B(F)(F)F.C[O+](C)C.[F-]

Isomeric SMILES

[2HH].[2H]C([2H])[O+](C([2H])([2H])[2H])C([2H])([2H])[2H].B(F)(F)F.[F-]

Trimethyloxonium-d9 tetrafluoroborate is an organic compound with the molecular formula [(CH₃)₃O]⁺[BF₄]⁻, specifically designed as a stable isotopic variant of trimethyloxonium tetrafluoroborate. This compound, often referred to in research contexts, is characterized by its strong methylating properties, making it a valuable reagent in organic synthesis. The compound appears as a white solid and is sensitive to moisture, rapidly decomposing upon exposure to atmospheric conditions. It is commonly utilized in esterification reactions where traditional acid-catalyzed methods are not feasible .

  • Esterification: It reacts with carboxylic acids to form methyl esters, releasing dimethyl ether and hydrofluoric acid as byproducts:

    RCO2H+(CH3)3OBF4RCO2CH3+(CH3)2O+HBF4RCO₂H+(CH₃)₃OBF₄\rightarrow RCO₂CH₃+(CH₃)₂O+HBF₄
  • Hydrolysis: The compound hydrolyzes readily in the presence of water, resulting in the formation of methanol and boron trifluoride:

    (CH3)3O+BF4+H2O(CH3)2O+CH3OH+H+BF4(CH₃)₃O^+BF₄^-+H₂O\rightarrow (CH₃)₂O+CH₃OH+H^+BF₄^-

The synthesis of trimethyloxonium-d9 tetrafluoroborate typically involves the reaction of boron trifluoride with dimethyl ether and epichlorohydrin under controlled conditions. The general reaction can be summarized as follows:

  • Reactants: Boron trifluoride (BF₃), dimethyl ether (Me₂O), and epichlorohydrin.
  • Reaction Conditions: The reaction is conducted under an inert atmosphere to prevent moisture interference.

The detailed procedure can be found in specialized organic synthesis literature .

Trimethyloxonium-d9 tetrafluoroborate has several applications:

  • Organic Synthesis: It is widely used for methylation reactions, particularly in synthesizing methyl esters from carboxylic acids.
  • Analytical Chemistry: The compound serves as a derivatizing agent in mass spectrometry, enhancing the analysis of organic compounds.
  • Proteomics Research: It plays a role in modifying biomolecules for better detection and characterization .

Interaction studies involving trimethyloxonium-d9 tetrafluoroborate focus mainly on its reactivity with various substrates. As a potent electrophilic methylating agent, it interacts with nucleophiles such as alcohols and amines. These interactions are crucial for understanding its role in synthetic chemistry and biochemistry.

Several compounds share similarities with trimethyloxonium-d9 tetrafluoroborate, particularly regarding their methylating properties. Below is a comparison highlighting its uniqueness:

Compound NameStructureMethylation StrengthUnique Features
Trimethyloxonium tetrafluoroborate[(CH₃)₃O]⁺[BF₄]⁻Very HighStrongest commercial methylating agent
Methyl triflateCH₃OSO₂FHighMore volatile; used in similar applications
Dimethyl sulfoxide(CH₃)₂SOModerateSolvent properties; less reactive than oxonium salts
Triethyloxonium tetrafluoroborate[(C₂H₅)₃O]⁺[BF₄]⁻HighSimilar structure but with ethyl groups

Trimethyloxonium-d9 tetrafluoroborate stands out due to its isotopic labeling which allows for tracking in metabolic studies and its application in more specialized analytical techniques compared to other common methylating agents .

Hydrogen Bond Acceptor Count

4

Exact Mass

159.1403985 g/mol

Monoisotopic Mass

159.1403985 g/mol

Heavy Atom Count

9

Dates

Modify: 2024-08-10

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